molecular formula C14H11NO3S B14561427 Benzoic acid, 2-(3-formyl-2-thioxo-1(2H)-pyridinyl)-, methyl ester CAS No. 61995-28-6

Benzoic acid, 2-(3-formyl-2-thioxo-1(2H)-pyridinyl)-, methyl ester

Cat. No.: B14561427
CAS No.: 61995-28-6
M. Wt: 273.31 g/mol
InChI Key: QPJJKIFPSXLUPV-UHFFFAOYSA-N
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Description

Benzoic acid, 2-(3-formyl-2-thioxo-1(2H)-pyridinyl)-, methyl ester is a complex organic compound with a unique structure that combines benzoic acid, a formyl group, and a thioxo-pyridinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 2-(3-formyl-2-thioxo-1(2H)-pyridinyl)-, methyl ester typically involves a multi-step process. One common method includes the cyclocondensation reaction between an appropriate aldehyde, acetoacetate, and thiourea in the presence of aluminium chloride and hydrochloric acid. This reaction produces intermediate compounds, which are then treated with dimethylformamide and phosphorous oxychloride to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as optimizing reaction conditions and scaling up the process, would apply to its industrial production.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 2-(3-formyl-2-thioxo-1(2H)-pyridinyl)-, methyl ester can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The thioxo group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminium hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Conversion of the formyl group to a carboxylic acid.

    Reduction: Conversion of the formyl group to an alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Benzoic acid, 2-(3-formyl-2-thioxo-1(2H)-pyridinyl)-, methyl ester has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential antibacterial properties.

    Medicine: Explored for its potential therapeutic effects, although specific applications are still under research.

    Industry: Potential use in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of benzoic acid, 2-(3-formyl-2-thioxo-1(2H)-pyridinyl)-, methyl ester is not fully understood. its biological activity is thought to be related to its ability to interact with specific molecular targets, such as enzymes or receptors, through its formyl and thioxo groups. These interactions can modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzoic acid, 2-(3-formyl-2-thioxo-1(2H)-pyridinyl)-, methyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

61995-28-6

Molecular Formula

C14H11NO3S

Molecular Weight

273.31 g/mol

IUPAC Name

methyl 2-(3-formyl-2-sulfanylidenepyridin-1-yl)benzoate

InChI

InChI=1S/C14H11NO3S/c1-18-14(17)11-6-2-3-7-12(11)15-8-4-5-10(9-16)13(15)19/h2-9H,1H3

InChI Key

QPJJKIFPSXLUPV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1N2C=CC=C(C2=S)C=O

Origin of Product

United States

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